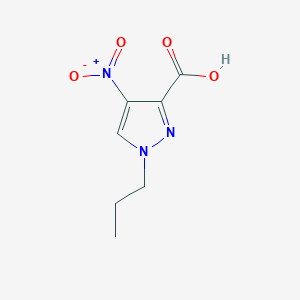

4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid” is a chemical compound that is a part of the pyrazole family . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . It is used as a building block for the synthesis of biologically active compounds .

Synthesis Analysis

The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature .Chemical Reactions Analysis

Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . For example, a Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .Applications De Recherche Scientifique

Microwave-assisted Synthesis

Research demonstrates the microwave-assisted and continuous flow multistep synthesis of 4-(pyrazol-1-yl)carboxanilides, indicating a significant reduction in overall processing time and improved product yields. This synthesis involves condensation, reduction, and amidation steps, showcasing the efficiency of microwave heating in the synthesis of compounds related to 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid (Obermayer, Glasnov, & Kappe, 2011).

Fluorescence and Non-linear Optical Properties

Studies on 2-pyrazoline derivatives, including those with 4-nitro substituents, have highlighted their diverse physical properties. Specifically, 4-nitro substituted compounds exhibit interesting second-order non-linear optical properties and fluorescence, depending on the substitution pattern. This versatility suggests potential applications in optical materials and electronic devices (Barberá et al., 1998).

Regioselective Synthesis

A base-mediated reaction of hydrazones and nitroolefins with reversed regioselectivity provides a novel synthesis route for 1,3,4-trisubstituted pyrazoles. This method demonstrates the ability to control regioselectivity in the synthesis of pyrazole derivatives, which is crucial for the development of compounds with specific structural and functional properties (Deng & Mani, 2008).

Energetic Materials

A study on the synthesis of 5-(1H-pyrazol-1-yl)-2H-tetrazole-derived energetic salts, including a novel compound with nitro and carboxylic functional groups, showed low sensitivity and acceptable detonation properties. The research underscores the role of structural design in developing new energetic materials with improved performance and safety features (Zheng et al., 2020).

Mécanisme D'action

Target of Action

The primary targets of 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid are currently unknown. This compound belongs to the pyrazole class of compounds, which are known to interact with a variety of biological targets, including enzymes and receptors

Mode of Action

Pyrazoles are known to interact with their targets through various mechanisms, such as competitive inhibition or allosteric modulation . The nitro group in the compound could potentially undergo reduction to form reactive intermediates, which could further interact with biological targets .

Biochemical Pathways

Given the structural features of the compound, it could potentially interfere with pathways involving enzymes or receptors that interact with pyrazole compounds .

Pharmacokinetics

The compound’s solubility, permeability, and stability could be influenced by its chemical structure, including the presence of the nitro group and the carboxylic acid group .

Result of Action

Depending on its targets and mode of action, the compound could potentially alter cellular signaling, enzyme activity, or receptor function .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of this compound . For instance, the ionization state of the carboxylic acid group could vary with pH, potentially affecting the compound’s interaction with its targets .

Propriétés

IUPAC Name |

4-nitro-1-propylpyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O4/c1-2-3-9-4-5(10(13)14)6(8-9)7(11)12/h4H,2-3H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXPACPBEJCIEMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=N1)C(=O)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-2-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2929902.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanesulfonamide](/img/structure/B2929903.png)

![1-(6-ethoxybenzo[d]thiazol-2-yl)-4-(furan-2-carbonyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one](/img/structure/B2929904.png)

![Methyl 2-{[3-(4-formyl-2-methoxyphenoxy)propanamido]methyl}butanoate](/img/structure/B2929908.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2929912.png)

![3-cinnamyl-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2929915.png)

![1-Benzimidazolyl-3-[(2,5-dimethoxyphenyl)methoxy]propan-2-ol](/img/structure/B2929918.png)

![N-(4-chlorophenyl)-2-{[3-(2-thienyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2929921.png)

![2-(4-chlorophenoxy)-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2929923.png)